molecular formula C44H32N13Na3O11S3 B1585272 C.I. Direct black 22 CAS No. 6473-13-8

C.I. Direct black 22

Cat. No. B1585272
CAS RN: 6473-13-8
M. Wt: 1084 g/mol
InChI Key: QTFHTNFVUCUDIR-UHFFFAOYSA-K
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Description

“C.I. Direct black 22” is a product used for proteomics research . It belongs to the azo dye class, which is characterized by its distinctive molecular structure containing azo groups .


Synthesis Analysis

The synthesis of “this compound” involves the diazotisation and azo coupling of 4,4’-diaminodiphenylamine-2-sulfonic acid, gamma acid, and m-phenylenediamine .


Molecular Structure Analysis

The molecular formula of “this compound” is C44H32N13Na3O11S3 . This structure imparts excellent colorfastness and stability to the dye .


Chemical Reactions Analysis

“this compound” has been studied in the context of advanced oxidation processes (AOPs). For instance, it has been degraded using photo-Fenton and electro-Fenton processes . Another study investigated the influence of oxygen pressure on the photoelectrochemical oxidation of the dye .


Physical And Chemical Properties Analysis

“this compound” appears as a bluish-gray powder . It has a molecular weight of 1083.97 . Its insolubility in water is less than or equal to 2% .

Scientific Research Applications

Photoelectrochemical Oxidation

Researchers studied the effect of oxygen pressure on the photoelectrochemical oxidation of C.I. Direct Black 22 azo dye using Ti/TiO2/RuO2 and Ti/TiO2 electrodes. They estimated the degree of solution decoloration by comparing various methods such as electrochemical, photocatalytic, and photoelectrochemical treatments (Isaev, Aliev, & Adamadzieva, 2012).

Electron Beam Radiation Decomposition

A study on electron beam irradiation-induced decoloration and decomposition of this compound in aqueous solutions was conducted. This research examined the influences of absorbed doses and initial dye concentration on the decoloration, COD, and pH of the solutions, demonstrating the effectiveness of this method for dye degradation (Vahdat, Bahrami, Arami, & Motahari, 2010).

Adsorption Kinetics in Wastewater Treatment

An industrial waste (IW) was investigated as an adsorbent for treating aqueous solutions containing this compound. The study focused on kinetic analysis to determine optimal adsorption conditions, achieving high efficiency in dye removal. This treated water was then successfully reused in cotton fabric dyeing processes (Mittersteiner, Schmitz, & Barcellos, 2017).

Electro-Coagulation in Aqueous Solutions

The use of electro-coagulation (EC) for the removal of Direct Black 22 (DB22) from aqueous media was explored. Various parameters like anode material, electrolyte concentration, and initial dye concentration were examined to optimize the process. This research showed significant color and COD removal efficiencies (Parsa & Chianeh, 2012).

Mechanism of Action

Target of Action

C.I. Direct Black 22, a type of azo dye, primarily targets cotton fabrics . It is used extensively in the textile industry due to its ability to bind effectively to cotton fibers .

Mode of Action

The interaction of C.I. Direct Black 22 with its target, cotton fabric, is facilitated by various types of bonding. These include hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions enable the dye to bind effectively to the cotton fibers, resulting in a deep and lasting color.

Biochemical Pathways

The biochemical pathways affected by C.I. Direct Black 22 primarily involve the adsorption of the dye onto cotton fibers . The dye molecules interact with the cotton fibers at a molecular level, altering the optical properties of the fibers and resulting in a visible color change .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of its application, distribution, and persistence on cotton fabrics. Once applied, this compound distributes evenly across the fabric surface. Its strong bonding interactions with the cotton fibers ensure a high degree of persistence, resulting in a durable and wash-fast color .

Result of Action

The molecular and cellular effects of C.I. Direct Black 22’s action are most visibly observed as a deep purple color on cotton fabrics . This is a result of the dye molecules binding to the cotton fibers and absorbing certain wavelengths of light .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the intensity of the color produced. Additionally, temperature and time are critical parameters in the dyeing process, with higher temperatures and longer dyeing times generally leading to deeper coloration . Furthermore, the presence of other chemicals in the dye bath, such as salts or detergents, can also impact the dyeing process .

Future Directions

“C.I. Direct black 22” continues to be a subject of research, particularly in the context of wastewater treatment . Its degradation using advanced oxidation processes is a promising area of study .

properties

IUPAC Name

trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H35N13O11S3.3Na/c45-24-3-12-35(33(47)17-24)54-51-28-5-1-22-15-39(70(63,64)65)41(43(58)31(22)19-28)56-50-27-9-7-26(8-10-27)49-37-14-11-30(21-38(37)69(60,61)62)53-57-42-40(71(66,67)68)16-23-2-6-29(20-32(23)44(42)59)52-55-36-13-4-25(46)18-34(36)48;;;/h1-21,49,58-59H,45-48H2,(H,60,61,62)(H,63,64,65)(H,66,67,68);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHTNFVUCUDIR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)N)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N13Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027629
Record name C.I. Direct Black 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6473-13-8, 83221-67-4, 11136-49-5, 881844-06-0
Record name C.I. Direct Black 22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006473138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Black 22, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-[2-(2,4-diaminophenyl)diazenyl]-3-[2-[4-[[4-[2-[7-[2-(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]phenyl]amino]-3-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Black 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulphonato-2-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-((2,4-diaminophenyl)azo)-3-((4-((4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)phenyl)amino)-3-sulfophenyl)azo)-4-hydroxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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